Ethyl 3-oxo-2-propyl-2,3-dihydro-1H-indazole-1-carboxylate
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Overview
Description
Ethyl 3-oxo-2-propyl-2,3-dihydro-1H-indazole-1-carboxylate is a synthetic organic compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This particular compound is characterized by its unique structure, which includes an ethyl ester group, a ketone, and a propyl substituent. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-oxo-2-propyl-2,3-dihydro-1H-indazole-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 2-(2-nitrophenyl)acetate with propylamine, followed by reduction and cyclization to form the indazole ring . The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas for the reduction step.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process. The final product is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-oxo-2-propyl-2,3-dihydro-1H-indazole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone can be reduced to form alcohols.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Acidic or basic hydrolysis using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of carboxylic acids from ester hydrolysis.
Scientific Research Applications
Ethyl 3-oxo-2-propyl-2,3-dihydro-1H-indazole-1-carboxylate has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indazole derivatives.
Biology: Investigated for its potential as an antiviral, anticancer, and anti-inflammatory agent.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and viral infections.
Industry: Utilized in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of ethyl 3-oxo-2-propyl-2,3-dihydro-1H-indazole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
1H-Indazole-3-carboxylic acid: A related compound with a carboxylic acid group instead of an ester.
2,3-Dihydro-1H-indazole: A simpler indazole derivative without the ketone and ester groups
Uniqueness: Ethyl 3-oxo-2-propyl-2,3-dihydro-1H-indazole-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable scaffold for drug development and other applications .
Properties
CAS No. |
89438-42-6 |
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Molecular Formula |
C13H16N2O3 |
Molecular Weight |
248.28 g/mol |
IUPAC Name |
ethyl 3-oxo-2-propylindazole-1-carboxylate |
InChI |
InChI=1S/C13H16N2O3/c1-3-9-14-12(16)10-7-5-6-8-11(10)15(14)13(17)18-4-2/h5-8H,3-4,9H2,1-2H3 |
InChI Key |
LBEARZGEFRVIHL-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=O)C2=CC=CC=C2N1C(=O)OCC |
Origin of Product |
United States |
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